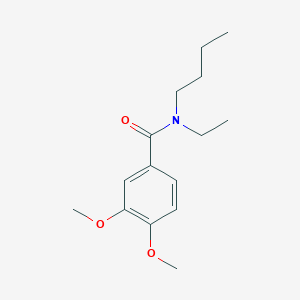![molecular formula C32H19NO2 B4699946 8-(3-phenoxyphenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one](/img/structure/B4699946.png)
8-(3-phenoxyphenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one
Descripción general
Descripción
8-(3-phenoxyphenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one, also known as PBIQ, is a synthetic compound that has been extensively studied for its potential applications in scientific research. It belongs to the family of indenoquinolines, which are known for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of 8-(3-phenoxyphenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cancer cell proliferation and survival, as well as the modulation of neurotransmitter receptors and ion channels in the brain.
Biochemical and Physiological Effects:
Studies have shown that 8-(3-phenoxyphenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one exhibits a range of biochemical and physiological effects, including the inhibition of cell proliferation and induction of apoptosis in cancer cells, the modulation of neurotransmitter release and synaptic plasticity in the brain, and the reduction of oxidative stress and inflammation in various tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 8-(3-phenoxyphenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one in lab experiments is its potent and selective activity against cancer cells and neuronal damage, which makes it a promising lead compound for drug discovery. However, one of the limitations of using 8-(3-phenoxyphenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one is its relatively low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on 8-(3-phenoxyphenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one, including the development of more potent and selective analogs for use in cancer and neuroscience research, the elucidation of its mechanism of action at the molecular level, and the investigation of its potential as a therapeutic agent in animal models of disease. Additionally, further studies are needed to explore the potential advantages and limitations of 8-(3-phenoxyphenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one in different experimental settings and to optimize its pharmacological properties for clinical use.
Aplicaciones Científicas De Investigación
8-(3-phenoxyphenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one has been studied for its potential applications in a variety of scientific research areas, including cancer research, neuroscience, and drug discovery. In cancer research, 8-(3-phenoxyphenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one has been shown to exhibit potent anti-tumor activity against a range of cancer cell lines, including breast, lung, and colon cancer. In neuroscience, 8-(3-phenoxyphenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one has been studied for its potential as a neuroprotective agent, as it has been shown to protect against neuronal damage in animal models of neurodegenerative diseases. In drug discovery, 8-(3-phenoxyphenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one has been used as a lead compound in the development of new drugs with improved pharmacological properties.
Propiedades
IUPAC Name |
11-(3-phenoxyphenyl)-12-azapentacyclo[11.8.0.02,10.03,8.016,21]henicosa-1(13),2(10),3,5,7,11,14,16,18,20-decaen-9-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H19NO2/c34-32-26-16-7-6-15-25(26)29-28-24-14-5-4-9-20(24)17-18-27(28)33-31(30(29)32)21-10-8-13-23(19-21)35-22-11-2-1-3-12-22/h1-19H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZERHKKGRQIVFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C3=NC4=C(C5=CC=CC=C5C=C4)C6=C3C(=O)C7=CC=CC=C76 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-bromo-N-({[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4699863.png)
![3-butyl-8-(4-hydroxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4699882.png)

![3-({[5-methyl-4-phenyl-3-(propoxycarbonyl)-2-thienyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4699892.png)
![2-{[5-benzyl-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-bromo-2-methylphenyl)acetamide](/img/structure/B4699897.png)
![2-(4-nitrophenyl)-2-oxoethyl 4-oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoate](/img/structure/B4699900.png)
![1-[(3-chlorobenzyl)sulfonyl]-N-isobutyl-4-piperidinecarboxamide](/img/structure/B4699905.png)



![N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(methylthio)phenyl]glycinamide](/img/structure/B4699931.png)
![3-(allylthio)-5-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B4699933.png)
![1-[(2-chloro-4-fluorophenoxy)acetyl]-4-(4-fluorophenyl)piperazine](/img/structure/B4699943.png)
![2-chloro-5-iodo-N-[2-(4-methyl-1-piperidinyl)phenyl]benzamide](/img/structure/B4699952.png)